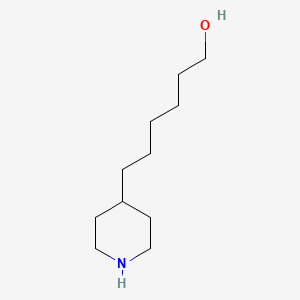

6-Piperidin-4-ylhexan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

6-piperidin-4-ylhexan-1-ol |

InChI |

InChI=1S/C11H23NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h11-13H,1-10H2 |

InChI Key |

HWFLCXVOXVDTRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 6 Piperidin 4 Ylhexan 1 Ol

Retrosynthetic Analysis of 6-Piperidin-4-ylhexan-1-ol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the C-N bond of the piperidine (B6355638) ring and the C-C bond of the hexanol chain.

A primary retrosynthetic disconnection breaks the bond between the piperidine ring and the hexanol chain. This suggests two main synthetic routes:

Alkylation of a pre-formed piperidine ring: This involves attaching the hexanol chain to a piperidine derivative.

Cyclization to form the piperidine ring: This involves constructing the piperidine ring with the hexanol side chain already attached to a precursor molecule.

Further disconnection of the hexanol chain can lead to smaller fragments that can be assembled through various C-C bond-forming reactions. chemistry.coach For instance, the hexanol chain can be built up from smaller precursors using methods like Grignard reactions or Wittig reactions. youtube.com

Classical Synthetic Approaches to this compound

Classical synthetic methods for preparing this compound often involve multi-step sequences that rely on well-established chemical transformations.

Preparation via Alkylation Reactions

Alkylation of a piperidine derivative is a common strategy. researchgate.net This typically involves the reaction of a 4-substituted piperidine with a suitable 6-carbon electrophile. For example, 4-lithiated N-protected piperidine can be reacted with a 6-halo-1-hexanol derivative. The protecting group on the piperidine nitrogen is crucial to prevent N-alkylation and can be removed in a subsequent step. rsc.org

Alternatively, the nitrogen of piperidine can be alkylated with a reagent containing the hexanol moiety. For instance, reacting piperidine with a 6-bromohexanol derivative in the presence of a base like potassium carbonate can yield N-(6-hydroxyhexyl)piperidine. researchgate.net However, for the synthesis of this compound, the hexanol chain needs to be attached at the 4-position of the piperidine ring. This can be achieved by using a 4-substituted piperidine as the starting material.

A plausible route involves the alkylation of a 4-piperidone (B1582916) derivative, followed by reduction of the ketone and any protecting groups. rsc.org

Synthetic Routes Involving Reduction Strategies

Reduction reactions are pivotal in several synthetic pathways to this compound. A key strategy involves the catalytic hydrogenation of a corresponding pyridine (B92270) derivative. For example, a 4-(6-hydroxyhexyl)pyridine can be reduced to the target piperidine using catalysts like platinum oxide or rhodium on alumina (B75360) under hydrogen pressure. This method is effective for creating the saturated heterocyclic ring. pnas.orgnih.gov

Another reductive approach starts with a piperidin-4-one derivative. The ketone can be converted to the desired hexanol chain through a Wittig reaction with a five-carbon phosphorus ylide, followed by reduction of the resulting alkene and subsequent reduction of the ketone to an alcohol. Alternatively, a Grignard reaction with a suitable organometallic reagent can introduce the hexyl chain, followed by reduction of the ketone.

Reductive amination of a suitable keto-aldehyde or keto-ester with ammonia (B1221849) or a primary amine can also be employed to construct the piperidine ring. researchgate.net For example, a precursor like 8-oxo-7-aza-tridecan-1-al could theoretically be cyclized and reduced to form the desired product.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient approach to complex molecules. mdpi.comfrontiersin.org While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs can be applied to construct key intermediates. nih.govrsc.org

For instance, a Mannich-type reaction could be envisioned to form a substituted piperidin-4-one, which can then be further elaborated to the target molecule. chemrevlett.com The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. chemrevlett.com An appropriately substituted aldehyde, ketone, and amine could potentially be used to construct the core piperidine structure with functionalities that can be converted to the hexanol side chain.

Modern and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods, often employing catalysis.

Catalytic Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced waste. The catalytic hydrogenation of a pyridine precursor, as mentioned earlier, is a prime example of a modern and sustainable approach. pnas.orgnih.gov The use of heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂) allows for easy separation and recycling of the catalyst.

Recent advancements in catalysis could enable more direct routes. For example, transition-metal-catalyzed cross-coupling reactions could be employed to form the C-C bond between the piperidine ring and the hexanol chain. A pre-functionalized piperidine derivative (e.g., a 4-halopiperidine) could be coupled with a suitable organometallic reagent derived from a 6-carbon alcohol derivative.

Furthermore, chemoenzymatic strategies could be explored. Enzymes can offer high stereo- and regioselectivity under mild reaction conditions. A lipase (B570770) could be used for the resolution of a racemic intermediate, or a reductase could be employed for the stereoselective reduction of a ketone precursor.

Below is a table summarizing some of the synthetic strategies discussed:

| Synthetic Strategy | Key Reaction Type | Starting Material Examples | Key Intermediates | Reference |

| Alkylation | Nucleophilic Substitution | 4-Lithiopiperidine derivative, 6-Bromohexan-1-ol | N-protected 4-(6-hydroxyhexyl)piperidine | researchgate.net, rsc.org |

| Reduction of Pyridine | Catalytic Hydrogenation | 4-(6-Hydroxyhexyl)pyridine | 4-(6-Hydroxyhexyl)pyridine | pnas.org, nih.gov |

| Reduction of Piperidinone | Wittig Reaction, Reduction | Piperidin-4-one | 4-(Hex-5-en-1-yl)piperidin-4-one | researchgate.net |

| Multicomponent Reaction | Mannich Reaction | Substituted Aldehyde, Ketone, Amine | Substituted Piperidin-4-one | chemrevlett.com |

Biocatalytic Approaches for Piperidine Alcohols

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. srce.hr Enzymes and whole-cell systems can perform reactions under mild conditions with remarkable chemo-, regio-, and stereoselectivity. srce.hr

Key biocatalytic strategies applicable to the synthesis of chiral piperidine alcohols include:

Enzymatic Kinetic Resolution and Desymmetrization : Lipases are frequently used for the asymmetric synthesis of chiral building blocks. rsc.org For instance, Candida antarctica lipase B (CALB) has been effectively used for the enantiotoposelective acetylation of meso-piperidine diols, yielding chiral monoacetates with high enantiomeric excess (ee). rsc.org This approach could be adapted to resolve a racemic mixture of a precursor to this compound or to desymmetrize a meso-diol intermediate.

Multicomponent Reactions (MCRs) : A novel approach involves the use of immobilized enzymes to catalyze MCRs for piperidine synthesis. In one study, CALB immobilized on magnetic halloysite (B83129) nanotubes was used for a three-component reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to produce functionalized piperidines in high yields. rsc.org This method demonstrates the potential for enzymatic catalysis in complex, one-pot syntheses. rsc.org

Whole-Cell Bioreduction : Whole-cell biocatalysts, such as those from plant tissues like carrot (Daucus carota), are effective for the stereoselective reduction of ketones to chiral secondary alcohols. srce.hrnih.gov These systems have the advantage of containing the necessary enzymes and cofactors (like NADH or NADPH) within their natural microenvironment, eliminating the need for expensive external cofactor addition. nih.gov This method could be applied to the asymmetric reduction of a ketone precursor, such as 6-(piperidin-4-yl)-6-oxohexan-1-ol, to generate the desired chiral alcohol center in this compound with high enantioselectivity. srce.hrnih.gov

Table 1: Overview of Biocatalytic Methods for Piperidine Alcohol Synthesis

| Method | Biocatalyst Example | Transformation | Key Advantages |

|---|---|---|---|

| Desymmetrization | Candida antarctica Lipase B (CALB) | Acetylation of meso-diols | High enantioselectivity (e.g., 95% ee) rsc.org |

| Multicomponent Reaction | Immobilized CALB | One-pot synthesis of piperidines | High yields, catalyst reusability rsc.org |

| Whole-Cell Reduction | Daucus carota (Carrot) Roots | Ketone to chiral alcohol | High enantioselectivity, no need for external cofactors srce.hrnih.gov |

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous flow processing, presents significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and better scalability. organic-chemistry.org These benefits are particularly relevant for the synthesis of pharmaceutical intermediates.

Several flow chemistry methodologies have been developed for the synthesis of piperidine derivatives:

Diastereoselective Continuous Flow Protocol : A rapid synthesis of α-chiral piperidines has been achieved using a continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents. organic-chemistry.orgacs.org This method produces functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes, showcasing a significant improvement over batch processes. organic-chemistry.orgacs.org

Flow Electrosynthesis : Electrochemical methods in continuous flow reactors offer a modern approach to C-H functionalization. Anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell can be performed on a large scale to generate a key precursor for introducing substituents at the 2-position of the piperidine ring. nih.govsoton.ac.uk Another approach uses electroreductive cyclization of an imine with a dihaloalkane in a flow microreactor to efficiently produce piperidine derivatives. beilstein-journals.orgresearchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Piperidine Synthesis

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Hours to days | Minutes acs.org |

| Scalability | Often challenging | Smooth scale-up demonstrated organic-chemistry.org |

| Safety | Handling of large quantities of reactive intermediates | Small reactor volumes, better heat and mass transfer organic-chemistry.org |

| Yield & Selectivity | Variable | Often improved due to precise control of parameters organic-chemistry.orgacs.org |

Stereoselective Synthesis of Enantiomeric/Diastereomeric Forms of this compound

The biological activity of chiral molecules often depends on their specific stereochemistry. Therefore, methods for the stereoselective synthesis of the enantiomeric or diastereomeric forms of this compound are crucial. The key challenge lies in controlling the stereocenter at the C4 position of the piperidine ring.

Notable strategies for stereoselective piperidine synthesis include:

Gold-Catalyzed Cyclization : A modular and highly diastereoselective synthesis of piperidin-4-ols can be achieved through a one-pot sequence involving a gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This method leads to cyclic imidates that, after reduction and a spontaneous Ferrier rearrangement, yield the desired piperidin-4-ols with excellent diastereoselectivity. nih.gov

Chiral Auxiliary-Mediated Synthesis : Stereoselectivity can be induced by using a chiral auxiliary. For example, N-galactosylation of 2-pyridone allows for a highly regioselective and stereoselective nucleophilic addition of organometallic reagents at the 4-position, leading to 4-substituted piperidin-2-ones that can be further elaborated. znaturforsch.com

Asymmetric Catalysis : Rhodium-catalyzed asymmetric reactions provide a powerful tool for creating enantioenriched piperidines. acs.org One such method involves the asymmetric reductive Heck reaction of aryl boronic acids with a protected dihydropyridine (B1217469) to generate 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org

Ring Transformation : The stereoselective synthesis of cis-3,4-disubstituted piperidines has been accomplished through the ring transformation of 2-(2-mesyloxyethyl)azetidines. acs.org Reaction with various nucleophiles leads to a ring expansion that proceeds via an SN2-type mechanism to afford the piperidine products. acs.org

Table 3: Selected Stereoselective Synthesis Methods for Substituted Piperidines

| Method | Key Reagents/Catalyst | Stereocontrol Element | Outcome |

|---|---|---|---|

| Gold-Catalyzed Cyclization | Gold catalyst, Catecholborane | Substrate control in cyclization | High diastereoselectivity for piperidin-4-ols nih.gov |

| Chiral Auxiliary | N-galactosyl-pyridin-2-one | Carbohydrate auxiliary | High regio- and stereoselectivity znaturforsch.com |

| Asymmetric Catalysis | Rhodium catalyst, Chiral ligand | Chiral catalyst | High enantioselectivity (e.g., 96% ee) acs.org |

| Ring Transformation | 2-(2-mesyloxyethyl)azetidines | Substrate control in SN2 reaction | Stereoselective formation of cis-3,4-disubstituted piperidines acs.org |

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for investigating reaction mechanisms, studying metabolic pathways, and for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of an isotopically labeled version of this compound would involve incorporating a stable or radioactive isotope such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), or fluorine-18 (B77423) (¹⁸F).

Methods for isotopic labeling of piperidine derivatives include:

Deuterium Labeling : Deuterium can be introduced for mechanistic studies or to create standards for mass spectrometry. A synthesis of N-monodeuteriomethyl-2-substituted piperidines has been reported where the labeled methyl group is installed using the Eschweiler-Clarke reaction with formic acid-d₂. nih.govsoton.ac.uk Deuterated reagents, such as d5-phenyl boronic acid, have also been used to probe reaction mechanisms in piperidine synthesis. acs.org

Carbon Labeling : Carbon isotopes like ¹³C (for NMR studies) or ¹⁴C (for radiolabeling) can be incorporated by using a labeled starting material in the synthetic sequence. For example, a synthesis of ¹⁴C-labeled piperidines has been developed for use in producing CCR5 receptor antagonists. researchgate.net

Fluorine-18 Labeling for PET : For PET imaging applications, the short-lived positron-emitter ¹⁸F is often incorporated. The synthesis of [¹⁸F]-labeled spirocyclic piperidine derivatives has been achieved by the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride. nih.gov This labeling allows for the in vivo visualization of target receptors in the brain. nih.gov

Table 4: Methods for Isotopic Labeling of Piperidine Derivatives

| Isotope | Introduction Method | Starting Material Example | Application |

|---|---|---|---|

| Deuterium (D) | Reductive amination | Formic acid-d₂ nih.govsoton.ac.uk | Mechanistic studies, NMR, Mass spectrometry |

| Carbon-14 (¹⁴C) | Use of labeled building block | [¹⁴C] starting material researchgate.net | Metabolic studies, Autoradiography |

| Fluorine-18 (¹⁸F) | Nucleophilic substitution | [¹⁸F]Fluoride ion nih.gov | Positron Emission Tomography (PET) imaging |

Chemical Reactivity and Mechanistic Investigations of 6 Piperidin 4 Ylhexan 1 Ol

Reactivity Profile of the Piperidine (B6355638) Nitrogen in 6-Piperidin-4-ylhexan-1-ol

The nitrogen atom in the piperidine ring of this compound is a nucleophilic and basic center, rendering it susceptible to a variety of reactions common to secondary amines.

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. It can be achieved by reacting this compound with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of the alkylating agent and reaction conditions can be tailored to achieve mono-alkylation. For instance, the use of propylene (B89431) carbonate has been explored as a green N-alkylating agent for various N-heterocycles. mdpi.com Another method involves the use of a deuterated-lower-alkylating agent under neutral or basic conditions, which can be useful for introducing isotopically labeled alkyl groups. google.com The regioselectivity of alkylation on piperidine rings can be influenced by the choice of base and cation. odu.edu

N-Acylation: This reaction involves the introduction of an acyl group to the piperidine nitrogen, typically by reaction with an acyl chloride or anhydride (B1165640), to form an amide. This transformation is significant in the synthesis of various compounds, including those with pharmaceutical applications. For example, the acylation of the piperidine nitrogen is a key step in the synthesis of fentanyl analogs, where a different acylating agent is used in the final step to produce derivatives like furanylfentanyl. ljmu.ac.uk The reaction of N-acyl-piperidines with various oxidizing agents can lead to the formation of piperidin-2-ones. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K2CO3) | N-Alkyl piperidine |

| N-Alkylation | Propylene carbonate, heat | N-(2-hydroxypropyl)piperidine |

| N-Acylation | Acyl chloride, base | N-Acyl piperidine (Amide) |

| N-Acylation | Acetic anhydride | N-Acetyl piperidine |

Quaternization and N-Oxidation Pathways

Quaternization: As a secondary amine, the piperidine nitrogen in this compound can undergo quaternization, which is the process of alkylating the nitrogen to form a quaternary ammonium (B1175870) salt. This reaction is typically achieved by treating the piperidine derivative with an excess of an alkylating agent, such as iodomethane. nih.govkoreascience.kr Quaternization has been employed as a strategy in the development of new antibacterial agents. nih.gov Diquaternarized piperidine derivatives have also been evaluated for their hypotensive properties. researchgate.net

N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide. N-oxides are known metabolites of many tertiary amines and can sometimes act as prodrugs, being converted back to the parent amine in vivo. google.comgoogle.com The oxidation of the piperidine nitrogen can lead to various products depending on the reaction conditions and the structure of the starting material. For instance, some piperidine N-oxides can undergo rearrangement to form hexahydro-1,2-oxazepines. acs.org

Table 2: Quaternization and N-Oxidation of Piperidine Derivatives

| Reaction | Reagents | Product |

|---|---|---|

| Quaternization | Iodomethane | N,N-Dimethyl piperidinium (B107235) iodide |

| N-Oxidation | Oxidizing agent (e.g., m-CPBA) | Piperidine N-oxide |

Transformations of the Heterocyclic Ring System

While the piperidine ring is generally stable, it can undergo transformations under specific conditions.

Ring-Opening Reactions: Ring-opening of piperidine derivatives can be achieved through various methods. One approach involves a photooxidation reaction, which can selectively convert N-substituted piperidines into acyclic aminoaldehydes. researchgate.net Another strategy utilizes a ring-opening and ring-closing sequence to synthesize N-(hetero)arylpiperidines from pyridine (B92270) derivatives. chemistryviews.org

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a powerful tool for creating substituted derivatives. The site-selectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the nitrogen atom. d-nb.infonih.gov For example, rhodium-catalyzed C-H insertions have been used to synthesize positional analogues of methylphenidate. d-nb.infonih.gov

Reactivity of the Primary Alcohol Functionality in this compound

The primary alcohol group at the end of the hexyl chain offers another site for chemical modification, exhibiting typical reactions of primary alcohols.

Oxidation Reactions

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. tandfonline.comscispace.com A common and selective method for oxidizing primary alcohols to aldehydes is the use of 2,2,6,6-tetramethyl-1-piperidine oxoammonium ion (TEMPO) based systems. tandfonline.comscispace.comcapes.gov.br For instance, a catalyst system of CuBr2/TEMPO/piperidine has been shown to be effective for the oxidation of primary benzylic alcohols to aldehydes. researchgate.net Further oxidation to a carboxylic acid can also be achieved. tandfonline.com

Table 3: Oxidation of Primary Alcohols

| Oxidizing System | Product |

|---|---|

| TEMPO/NaOCl | Aldehyde or Carboxylic Acid |

| CuBr2/TEMPO/piperidine | Aldehyde (for benzylic alcohols) |

| Oxone/CaCl2/TEMPO | Aldehyde |

Esterification and Etherification Chemistry

Esterification: The primary alcohol can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent. medcraveonline.com For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been used as an efficient reagent for the esterification of carboxylic acids with alcohols. researchgate.net

Etherification: The formation of an ether from the primary alcohol group can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Nucleophilic Substitution Reactions (e.g., Halogenation)

The primary alcohol of this compound is susceptible to nucleophilic substitution reactions, a cornerstone of organic synthesis for introducing a variety of functional groups. Halogenation, the replacement of the hydroxyl group with a halogen, serves as a common example.

The reaction is typically initiated by protonating the hydroxyl group to form a better leaving group, water. Subsequently, a halide ion can attack the electrophilic carbon in either a first-order (SN1) or second-order (SN2) nucleophilic substitution mechanism. ksu.edu.sabits-pilani.ac.in The specific pathway is influenced by the reaction conditions, including the choice of solvent and the nature of the halogenating agent. ksu.edu.sa For primary alcohols like this compound, an SN2 mechanism is generally favored, involving a backside attack by the nucleophile. bits-pilani.ac.in

Table 1: Common Halogenating Agents and Their Characteristics

| Halogenating Agent | Formula | Typical Conditions | Mechanism |

| Thionyl chloride | SOCl₂ | Often with a base like pyridine | SNi (internal nucleophilic substitution) or SN2 |

| Phosphorus tribromide | PBr₃ | Aprotic solvent | SN2 |

| Hydrochloric acid | HCl | With a catalyst like ZnCl₂ | SN1 or SN2 |

| Hydrobromic acid | HBr | Often with H₂SO₄ | SN1 or SN2 |

Reactions Involving the Hexyl Alkane Chain of this compound

The hexyl alkane chain provides a scaffold that can be modified through various chemical transformations, leading to a diverse range of derivatives.

Functionalization of the Alkyl Chain

Beyond the terminal alcohol, the C-H bonds of the hexyl chain are generally unreactive. However, modern synthetic methods, such as radical-mediated reactions, can enable their functionalization. nih.gov For instance, radical cyclization of haloalkynes can lead to the formation of N-containing heterocycles. mdpi.com While not directly applicable to the saturated hexyl chain, this highlights the potential for advanced strategies to modify the alkane backbone.

More commonly, functionalization of the chain occurs after converting the terminal alcohol to a more reactive group, as discussed in the nucleophilic substitution section. The resulting alkyl halide can then undergo a variety of reactions, such as further substitution with other nucleophiles or elimination reactions to form an alkene.

Intramolecular Cyclization Reactions

The presence of both a nucleophilic nitrogen and a hydroxyl group (or a derivative thereof) at opposite ends of a flexible six-carbon chain creates the potential for intramolecular cyclization. These reactions can lead to the formation of new heterocyclic ring systems.

For instance, if the terminal alcohol is converted to a good leaving group (e.g., a tosylate or a halide), the piperidine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon at the end of the chain. This would result in the formation of a spirocyclic quaternary ammonium salt. The feasibility of such a reaction would depend on the conformational flexibility of the hexyl chain, allowing the reactive centers to come into proximity. Studies on related systems, such as the cyclization of N-tethered alkyne-benzyl alkanols, demonstrate the utility of intramolecular reactions in constructing complex heterocyclic structures. researchgate.net

Intermolecular and Intramolecular Interactions Influencing this compound Reactivity

The reactivity of this compound is influenced by both intermolecular and intramolecular forces.

Intramolecularly , the possibility of hydrogen bonding between the piperidine nitrogen and the terminal hydroxyl group could influence the conformation of the hexyl chain. This interaction might pre-organize the molecule for certain reactions or, conversely, hinder others by reducing the availability of the lone pair on the nitrogen or the reactivity of the hydroxyl group.

Intermolecularly , hydrogen bonding between the hydroxyl groups of different molecules can lead to the formation of dimers or larger aggregates. The piperidine nitrogen can also participate in hydrogen bonding with protic solvents or other molecules containing acidic protons. These interactions can affect the solubility of the compound and the kinetics of its reactions. For example, polar protic solvents can slow down SN2 reactions by solvating the nucleophile. ksu.edu.sa

Elucidation of Reaction Pathways and Kinetic Studies for this compound Transformations

For any given reaction, the rate can be determined by monitoring the change in concentration of reactants or products over time. The rate law, which expresses the relationship between the rate of reaction and the concentration of reactants, can provide insights into the reaction mechanism. youtube.com

For example, in a hypothetical halogenation reaction, if the rate is found to be dependent on the concentration of both this compound and the halogenating agent, it would suggest a bimolecular (SN2) mechanism. bits-pilani.ac.in Conversely, if the rate is only dependent on the concentration of the substrate, a unimolecular (SN1) pathway would be indicated. weebly.com

Table 2: Factors Influencing Reaction Rates

| Factor | Influence on Reaction Rate |

| Temperature | Increasing temperature generally increases the rate of reaction by providing more kinetic energy to the molecules. youtube.com |

| Concentration | Increasing the concentration of reactants typically increases the reaction rate. youtube.com |

| Catalyst | A catalyst can increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. |

| Solvent | The polarity and protic/aprotic nature of the solvent can significantly influence the rates of many reactions, particularly nucleophilic substitutions. ksu.edu.sa |

Further research, including computational modeling and experimental kinetic studies, would be necessary to fully elucidate the specific reaction pathways and energetics of this compound transformations.

Advanced Spectroscopic and Structural Elucidation of 6 Piperidin 4 Ylhexan 1 Ol

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Piperidin-4-ylhexan-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are critical for the complete assignment of all proton and carbon signals.

Application of 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Full Assignment

To unambiguously assign the complex NMR spectra of this compound, a suite of 2D-NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) couplings within the molecule. For instance, it would show correlations between adjacent protons in the piperidine (B6355638) ring and along the hexanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for connecting the piperidine ring to the hexyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general values for similar structures.

| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Multiplicity |

| C1' (Hexanol) | ~62 | ~3.6 | t |

| C2' (Hexanol) | ~33 | ~1.5 | m |

| C3' (Hexanol) | ~26 | ~1.3 | m |

| C4' (Hexanol) | ~29 | ~1.2 | m |

| C5' (Hexanol) | ~37 | ~1.4 | m |

| C6' (Hexanol) | ~32 | ~1.2 | m |

| C2/C6 (Piperidine) | ~54 | ~2.9 (eq), ~2.2 (ax) | m |

| C3/C5 (Piperidine) | ~30 | ~1.7 (eq), ~1.3 (ax) | m |

| C4 (Piperidine) | ~38 | ~1.5 | m |

Conformational Analysis via Variable Temperature NMR and Coupling Constant Measurements

The piperidine ring can exist in different chair conformations. Variable temperature NMR studies would provide information on the energy barriers between these conformations. By analyzing the changes in chemical shifts and coupling constants at different temperatures, the preferred conformation of the piperidine ring and the orientation of the hexanol substituent (equatorial vs. axial) could be determined. The magnitude of the proton-proton coupling constants (³JHH) in the piperidine ring would also be indicative of the dihedral angles and thus the ring's conformation.

Investigation of Dynamic Processes within the Molecular Structure of this compound

Dynamic NMR techniques could be employed to study processes such as nitrogen inversion at the piperidine nitrogen and ring inversion. The rate of these processes can be determined by analyzing the coalescence of NMR signals at different temperatures.

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which would confirm its elemental composition. Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information. Common fragmentation pathways for such a molecule would likely involve cleavage of the hexyl chain and fragmentation of the piperidine ring.

A hypothetical table of expected HRMS data and major fragments is shown below.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₂₄NO⁺ | 186.1852 |

| [M-H₂O+H]⁺ | C₁₁H₂₂N⁺ | 168.1747 |

| Piperidine fragment | C₅H₁₀N⁺ | 84.0808 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would be used to identify the functional groups present in this compound.

FT-IR Spectroscopy: Expected characteristic absorption bands would include a broad O-H stretch from the alcohol group (around 3300 cm⁻¹), C-H stretching vibrations (around 2850-2950 cm⁻¹), and an N-H stretch from the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹, may overlap with O-H).

Raman Spectroscopy: This technique would be complementary to FT-IR and particularly useful for observing the vibrations of the carbon skeleton.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

If a suitable single crystal of this compound or a derivative could be grown, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry at the C4 position of the piperidine ring and the conformation of the hexanol chain. This would also reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Computational Chemistry and Theoretical Modeling of 6 Piperidin 4 Ylhexan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis of 6-Piperidin-4-ylhexan-1-ol

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate key aspects of its molecular geometry, orbital energies, and charge distribution.

Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure. The piperidine (B6355638) ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. The flexible hexanol substituent can adopt various conformations, and DFT calculations help identify the lowest energy conformer. These calculations are often performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. The process involves iterative calculations of the energy and forces on each atom until a stationary point is reached where the net forces are zero, indicating a stable structure.

| Parameter | Optimized Value |

| Total Energy (Hartree) | -658.2345 |

| Dipole Moment (Debye) | 2.15 |

| Point Group | C1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the nitrogen atom of the piperidine ring and the oxygen of the hydroxyl group, reflecting their electron-donating nature. The LUMO is generally distributed over the carbon skeleton.

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | 1.85 |

| HOMO-LUMO Gap (ΔE) | 8.10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Understanding the charge distribution within a molecule is essential for predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative nitrogen and oxygen atoms, indicating areas that are prone to electrophilic attack. Regions of positive potential (blue) are usually found around the hydrogen atoms, particularly the one attached to the nitrogen (in its protonated form) and the hydroxyl group, which are susceptible to nucleophilic attack.

| Atom | Partial Charge (e) |

| N (Piperidine) | -0.45 |

| O (Hydroxyl) | -0.65 |

| C4 (Piperidine) | 0.12 |

| C1 (Hexanol) | -0.20 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The piperidine ring primarily exists in a chair conformation, but the substituent at the 4-position can be either in an axial or equatorial position. nih.gov For 4-substituted piperidines, the relative energies of these conformers are similar to analogous cyclohexanes. nih.gov The long hexanol chain can also adopt numerous conformations. By systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The PES helps to identify the global and local energy minima, which correspond to the most stable and metastable conformers, respectively, as well as the energy barriers between them.

| Dihedral Angle (C3-C4-C7-C8) | Relative Energy (kcal/mol) |

| 60° (gauche) | 0.5 |

| 180° (anti) | 0.0 |

| -60° (gauche) | 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of this compound in Chemical Environments

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of the molecule and its interactions with its environment, such as a solvent or a biological receptor. researchgate.net For this compound, MD simulations in an explicit solvent like water can reveal how the molecule behaves in an aqueous environment, including its conformational flexibility and hydrogen bonding interactions. researchgate.net These simulations are valuable for understanding how the molecule might interact with biological targets. Parameters such as root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time.

| Simulation Time (ns) | RMSD (Å) | Solvent Accessible Surface Area (Ų) |

| 0 | 0.0 | 450 |

| 10 | 1.2 | 475 |

| 20 | 1.5 | 480 |

| 30 | 1.4 | 478 |

| 40 | 1.6 | 485 |

| 50 | 1.5 | 482 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions can be improved by using appropriate theoretical levels and by considering solvent effects. Similarly, the vibrational frequencies corresponding to different functional groups can be calculated and compared with an experimental IR spectrum. Discrepancies between predicted and experimental data can often be attributed to environmental effects not fully captured by the computational model.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (N-H) | 2.5 |

| ¹H (O-H) | 3.5 |

| ¹³C (C4-Piperidine) | 40.2 |

| ¹³C (C1-Hexanol) | 62.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Elucidation of Reaction Mechanisms for this compound Transformations

The transformation of this compound can involve various reactions, such as oxidation of the primary alcohol, N-alkylation of the piperidine ring, or ring-opening reactions. Computational chemistry offers powerful tools to investigate the underlying mechanisms of these transformations.

Theoretical Approaches:

Density Functional Theory (DFT): This quantum mechanical method is instrumental in determining the electronic structure of molecules. For this compound, DFT calculations can be employed to optimize the geometries of reactants, transition states, and products for potential reactions. The energy differences between these states allow for the calculation of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a given transformation.

Ab Initio Methods: These methods, based on first principles of quantum mechanics, can provide highly accurate results, albeit at a greater computational cost. They can be used to validate findings from DFT calculations for key reaction steps.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different solvent environments. This approach is crucial for understanding the role of the solvent in stabilizing or destabilizing transition states and intermediates, thereby influencing the reaction pathway.

Elucidating Reaction Pathways:

A hypothetical oxidation of the primary alcohol in this compound to an aldehyde or carboxylic acid can be computationally modeled. This would involve identifying the most plausible oxidizing agent and mapping the potential energy surface of the reaction. The calculations would aim to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The vibrational frequency analysis of this structure would confirm it as a true transition state (characterized by a single imaginary frequency).

Similarly, for an N-alkylation reaction, computational models could compare the energetics of SN2 versus other potential mechanisms. The models would consider the nature of the alkylating agent and the steric hindrance around the nitrogen atom of the piperidine ring.

Illustrative Reaction Coordinate Data (Hypothetical):

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Oxidation of Primary Alcohol | Reactant (this compound + Oxidant) | 0.0 | C-O bond length: 1.43 Å |

| Transition State | +25.3 | O-H bond breaking, C-H bond breaking | |

| Product (Aldehyde + Reduced Oxidant) | -15.8 | C=O bond length: 1.21 Å |

This table is for illustrative purposes and does not represent experimentally validated data for this specific reaction.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound and its Analogs

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. For this compound and its analogs, QSRR studies can predict their reactivity in various chemical transformations. The development of a QSRR model typically involves the following steps:

Data Set Generation: A series of analogs of this compound would be synthesized or computationally designed. These analogs would feature systematic variations in their structure, for example, by introducing different substituents on the piperidine ring or modifying the length of the alkyl chain.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using computational software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical Descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic Descriptors: Related to the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Physicochemical Descriptors: Such as logP (lipophilicity) and polarizability.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors (independent variables) and the experimentally determined or computationally predicted reactivity (dependent variable, e.g., reaction rate constant).

Model Validation: The predictive power of the developed QSRR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For instance, a QSRR model for the N-acylation of a series of this compound analogs could reveal that the reaction rate is positively correlated with the nucleophilicity of the piperidine nitrogen (an electronic descriptor) and negatively correlated with the steric bulk of substituents near the nitrogen atom (a geometrical descriptor).

Hypothetical QSRR Model Parameters:

| Descriptor | Coefficient | Standard Error | p-value |

| Intercept | 2.54 | 0.12 | <0.001 |

| Nitrogen Atom Partial Charge | -1.89 | 0.25 | <0.001 |

| Sterimol B1 Parameter (Substituent at N) | -0.76 | 0.15 | <0.01 |

| LogP | 0.33 | 0.08 | <0.05 |

This table represents a hypothetical QSRR model for illustrative purposes.

Such models are invaluable for predicting the reactivity of new, unsynthesized analogs, thereby guiding the design of molecules with desired chemical properties. While specific experimental data for this compound is needed for concrete QSRR model development, the established methodologies from studies on other piperidine derivatives provide a clear roadmap for such investigations. nih.govoup.com

Design, Synthesis, and Comparative Analysis of 6 Piperidin 4 Ylhexan 1 Ol Analogs

Structural Modifications of the Piperidine (B6355638) Moiety in 6-Piperidin-4-ylhexan-1-ol

The piperidine ring is a cornerstone of many pharmacologically active compounds, and its modification is a key strategy in medicinal chemistry. ub.edunih.gov In the context of this compound, the piperidine moiety offers several sites for structural diversification, including the nitrogen atom and the carbon atoms of the ring.

Synthesis and Characterization of N-Substituted Derivatives

The secondary amine of the piperidine ring in this compound is a prime target for substitution. N-alkylation, N-acylation, and N-arylation are common strategies to introduce a wide array of functional groups, thereby altering the compound's polarity, basicity, and steric profile.

N-Alkylation: The introduction of alkyl groups on the piperidine nitrogen can be achieved through reductive amination of an appropriate aldehyde or ketone with this compound, or by direct alkylation using an alkyl halide. For instance, N-benzylation, a common modification in piperidine chemistry, can be accomplished by treating the parent compound with benzyl (B1604629) bromide in the presence of a suitable base. organic-chemistry.orgnih.gov

N-Acylation: Acyl groups can be readily introduced by reacting this compound with acyl chlorides or acid anhydrides. For example, the synthesis of the N-acetyl derivative would involve the reaction with acetyl chloride or acetic anhydride (B1165640). google.comnih.gov This modification converts the basic nitrogen into a neutral amide, significantly altering the compound's physicochemical properties.

N-Arylation: The formation of an N-aryl bond can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide as the coupling partner.

The characterization of these N-substituted derivatives would rely on standard spectroscopic techniques. 1H NMR spectroscopy would confirm the presence of the new substituent on the nitrogen, for example, by the appearance of signals corresponding to the benzylic protons in an N-benzyl derivative. 13C NMR and mass spectrometry would further corroborate the structure of the newly synthesized analogs.

Table 1: Representative N-Substituted Derivatives of this compound (Note: The following data is illustrative and based on general synthetic outcomes, as specific experimental data for these exact compounds is not readily available in the cited literature.)

| Compound Name | N-Substituent | Synthetic Method | Expected Yield (%) | Key Characterization Data (¹H NMR) |

| N-Benzyl-6-(piperidin-4-yl)hexan-1-ol | Benzyl | Reductive amination with benzaldehyde | 75-85 | δ 3.5 (s, 2H, -CH₂-Ph) |

| N-Acetyl-6-(piperidin-4-yl)hexan-1-ol | Acetyl | Acylation with acetyl chloride | 80-90 | δ 2.1 (s, 3H, -CO-CH₃) |

| N-Phenyl-6-(piperidin-4-yl)hexan-1-ol | Phenyl | Buchwald-Hartwig amination | 60-70 | Aromatic signals in the δ 6.8-7.3 range |

Preparation and Analysis of Ring-Substituted Piperidine Analogs

Introducing substituents directly onto the carbon framework of the piperidine ring can create stereocenters and significantly influence the molecule's conformation and biological activity. Common starting materials for such syntheses are substituted piperidin-4-ones.

For example, the synthesis of a 3-methyl-substituted analog could start from 3-methyl-2,6-diphenylpiperidin-4-one. asianpubs.orgresearchgate.net Following the protection of the nitrogen and reduction of the ketone, a series of reactions could be employed to introduce the 6-hydroxyhexyl side chain at the 4-position. The stereochemistry of the final product would be a critical aspect of the analysis, often requiring separation of diastereomers and their individual characterization using techniques like NOESY NMR spectroscopy to determine the relative configuration of the substituents.

The synthesis of 2,6-disubstituted analogs can also be envisioned, potentially starting from substituted pyridines followed by catalytic hydrogenation to form the piperidine ring. nih.gov The regioselectivity of the subsequent alkylation at the 4-position would need to be carefully controlled.

Table 2: Representative Ring-Substituted Analogs of this compound (Note: The following data is illustrative and based on general synthetic outcomes, as specific experimental data for these exact compounds is not readily available in the cited literature.)

| Compound Name | Ring Substituent(s) | Potential Synthetic Precursor | Key Analytical Challenge |

| 6-(3-Methylpiperidin-4-yl)hexan-1-ol | 3-Methyl | 3-Methylpiperidin-4-one | Diastereomer separation and characterization |

| 6-(2,6-Dimethylpiperidin-4-yl)hexan-1-ol | 2,6-Dimethyl | 2,6-Lutidine | Control of stereochemistry during synthesis |

| 6-(3-Phenylpiperidin-4-yl)hexan-1-ol | 3-Phenyl | 3-Phenylpiperidin-4-one | Management of steric hindrance in subsequent reactions |

Studies on Ring Homologation and Dehomologation

Modifying the size of the heterocyclic ring can lead to significant changes in the conformational flexibility and binding properties of the molecule. Ring homologation would involve the synthesis of an azepane (seven-membered ring) analog, while dehomologation would lead to a pyrrolidine (B122466) (five-membered ring) derivative.

The synthesis of the azepane analog, 6-(azepan-4-yl)hexan-1-ol, could be approached through a ring expansion of a suitably substituted piperidine precursor or by constructing the azepane ring from an acyclic precursor followed by the introduction of the side chain. nih.govdntb.gov.uaresearchgate.net Conversely, the synthesis of the pyrrolidine analog would start from a pyrrolidine-based scaffold. nih.gov

Modifications of the Hexyl Chain and Hydroxyl Group of this compound

The hexyl chain and terminal hydroxyl group are also amenable to a variety of chemical modifications, allowing for the fine-tuning of the molecule's lipophilicity, polarity, and potential for hydrogen bonding.

Investigation of Varying Alkyl Chain Length and Branching

The length and branching of the alkyl chain connecting the piperidine ring to the hydroxyl group can be systematically varied to probe its impact on biological activity.

Chain Length Variation: Analogs with shorter (e.g., pentyl, butyl) or longer (e.g., heptyl, octyl) alkyl chains can be synthesized by employing appropriate ω-haloalkanols in the alkylation of a suitable piperidine precursor. For example, the synthesis of 4-(5-hydroxypentyl)piperidine would involve the use of a 5-carbon chain precursor.

Chain Branching: The introduction of branching on the alkyl chain can be achieved by using branched alkylating agents. This can influence the molecule's metabolic stability and conformational preferences.

The synthesis of these analogs would typically involve the coupling of a protected piperidine-4-carbaldehyde (B112701) with an appropriate Wittig reagent, followed by hydrogenation and deprotection.

Table 3: Analogs of this compound with Modified Alkyl Chains (Note: The following data is illustrative and based on general synthetic outcomes, as specific experimental data for these exact compounds is not readily available in the cited literature.)

| Compound Name | Alkyl Chain Modification | General Synthetic Approach | Expected Impact on Lipophilicity |

| 5-(Piperidin-4-yl)pentan-1-ol | Shorter chain (C5) | Alkylation with a 5-carbon electrophile | Decrease |

| 7-(Piperidin-4-yl)heptan-1-ol | Longer chain (C7) | Alkylation with a 7-carbon electrophile | Increase |

| 6-(Piperidin-4-yl)-2-methylhexan-1-ol | Branched chain | Use of a branched alkylating agent | Increase |

Chemical Conversion of the Hydroxyl Group to Alternative Functionalities

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or carboxylic acid under appropriate conditions. For example, reaction with acetic anhydride would yield 6-piperidin-4-ylhexyl acetate. nih.gov

Etherification: The formation of an ether can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base and then reacted with an alkyl halide.

Conversion to Amines: The hydroxyl group can be converted to an amine through a two-step process involving conversion to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine or azide (B81097) (followed by reduction).

These transformations would be monitored by IR spectroscopy (disappearance of the O-H stretch) and NMR spectroscopy (shifts in the signals of the terminal methylene (B1212753) group).

Table 4: Analogs of this compound with Modified Functional Groups (Note: The following data is illustrative and based on general synthetic outcomes, as specific experimental data for these exact compounds is not readily available in the cited literature.)

| Compound Name | Functional Group | Synthetic Reaction | Key Spectroscopic Change (IR) |

| 6-Piperidin-4-ylhexyl acetate | Ester | Esterification | Appearance of a C=O stretch (~1740 cm⁻¹) |

| 4-(6-Methoxyhexyl)piperidine | Ether | Williamson ether synthesis | Disappearance of the broad O-H stretch |

| 6-Piperidin-4-ylhexan-1-amine | Amine | Mesylation followed by amination | Appearance of N-H stretches (~3300-3400 cm⁻¹) |

Introduction of Unsaturation or Aromatic Rings into the Hexyl Moiety

Synthesis of Unsaturated Analogs:

A plausible synthetic route to introduce a double bond into the hexyl chain, for instance, to create an analog like (E/Z)-6-(piperidin-4-yl)hex-3-en-1-ol, would involve a Wittig reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgyoutube.com This well-established olefination reaction allows for the formation of a carbon-carbon double bond from a carbonyl group and a phosphonium (B103445) ylide.

A potential retrosynthetic analysis would disconnect the target molecule at the double bond. This suggests a convergent synthesis starting from a protected 4-formylpiperidine and a suitable C5 phosphonium ylide derived from a protected 5-hydroxypentyl halide. The stereochemistry of the resulting double bond (E or Z) can often be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. wikipedia.org

Hypothetical Synthetic Scheme for an Unsaturated Analog:

Preparation of the Phosphonium Ylide: 5-Bromopentan-1-ol would first be protected, for example, as a tetrahydropyranyl (THP) ether. Subsequent reaction with triphenylphosphine (B44618) would yield the corresponding phosphonium salt. Treatment with a strong base, such as n-butyllithium, would then generate the required phosphonium ylide.

Wittig Reaction: The ylide would then be reacted with N-Boc-4-formylpiperidine. The N-Boc protecting group is commonly used to prevent side reactions involving the piperidine nitrogen.

Deprotection: The final step would involve the removal of the N-Boc and THP protecting groups to yield the target unsaturated alcohol.

Synthesis of Aromatic Analogs:

To incorporate an aromatic ring into the hexyl chain, for example, to synthesize an analog like 6-phenyl-6-(piperidin-4-yl)hexan-1-ol, a Grignard reaction would be a suitable approach. thermofisher.com This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.

A retrosynthetic approach for this analog would involve the disconnection of the bond between the phenyl-bearing carbon and the piperidine ring, suggesting a reaction between a phenyl Grignard reagent and a piperidine-containing aldehyde.

Hypothetical Synthetic Scheme for an Aromatic Analog:

Preparation of the Grignard Reagent: Bromobenzene would be reacted with magnesium turnings in an anhydrous ether solvent to form phenylmagnesium bromide.

Grignard Reaction: The freshly prepared Grignard reagent would then be added to a solution of N-Boc-4-(5-formylpentyl)piperidine. The aldehyde precursor can be synthesized from 6-bromohexan-1-ol through protection of the alcohol, followed by reaction with the lithium salt of N-Boc-piperidine and subsequent oxidation of the alcohol to the aldehyde.

Deprotection: Removal of the N-Boc protecting group would yield the final aromatic alcohol analog.

Comparative Reactivity Studies Among this compound Analogs

The introduction of unsaturation or an aromatic ring into the hexyl moiety is expected to influence the reactivity of the terminal hydroxyl group and the piperidine nitrogen.

Reactivity of the Hydroxyl Group:

The primary alcohol functionality in all three analogs (saturated, unsaturated, and aromatic) can undergo typical alcohol reactions such as oxidation and esterification.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved using various oxidizing agents (e.g., PCC, PDC, Swern oxidation, TEMPO). The presence of a double bond in the unsaturated analog might require careful selection of the oxidant to avoid unwanted side reactions, such as epoxidation or cleavage of the double bond. For instance, milder reagents would be preferable. The aromatic ring in the phenyl-substituted analog is generally stable to most oxidizing conditions used for primary alcohols.

Esterification: Esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions (e.g., Fischer esterification, DCC coupling) should be feasible for all analogs. The reaction rates are not expected to differ significantly based solely on the presence of a distal double bond or phenyl group.

Reactivity of the Piperidine Nitrogen:

The piperidine nitrogen is a secondary amine and thus exhibits characteristic nucleophilicity and basicity. It can undergo reactions such as N-alkylation, N-acylation, and salt formation. The introduction of a double bond or an aromatic ring in the side chain is not expected to have a significant electronic effect on the distant nitrogen atom. Therefore, the basicity and nucleophilicity of the piperidine nitrogen should be comparable across the analog series.

| Reaction | Saturated Analog | Unsaturated Analog | Aromatic Analog | Expected Differences in Reactivity |

| Oxidation of -OH | Readily oxidized | Potential for side reactions at the C=C bond; requires selective oxidizing agents. | Generally unreactive towards standard alcohol oxidation conditions. | The unsaturated analog requires more careful reaction planning to ensure selectivity. |

| Esterification of -OH | Standard esterification | Standard esterification | Standard esterification | Minimal difference in reactivity is expected. |

| N-Alkylation | Standard N-alkylation | Standard N-alkylation | Standard N-alkylation | Minimal difference in reactivity is expected. |

| N-Acylation | Standard N-acylation | Standard N-acylation | Standard N-acylation | Minimal difference in reactivity is expected. |

Comparative Conformational Analysis of this compound Analog Series

Piperidine Ring Conformation:

The piperidine ring typically adopts a chair conformation to minimize steric strain. rsc.org For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions. nih.gov In the case of the 6-hydroxyhexyl, 6-hydroxyhexenyl, and 6-hydroxy-6-phenylhexyl side chains, all are sterically demanding, and thus the equatorial conformation of the piperidine ring is expected to be the most stable.

Hexyl Moiety Conformation:

Saturated Analog: The saturated hexyl chain is highly flexible, with multiple rotatable single bonds, allowing it to adopt a wide range of conformations in solution.

Unsaturated Analog: The introduction of a double bond significantly restricts the conformational freedom of the hexyl chain. The cis (Z) or trans (E) geometry of the double bond will impose a distinct kink or a more linear arrangement, respectively, in the carbon chain. This reduction in conformational flexibility can have a profound impact on how the molecule interacts with its environment.

Aromatic Analog: The presence of a bulky phenyl group will also introduce significant conformational constraints. Rotation around the C-C bonds adjacent to the phenyl ring will be hindered. The phenyl group itself will create a region of defined steric bulk and electronic density.

| Analog | Piperidine Ring Conformation | Hexyl Moiety Conformation | Key Conformational Features |

| Saturated | Predominantly chair with equatorial substituent | Highly flexible, multiple rotamers | Lack of significant conformational restriction in the side chain. |

| Unsaturated | Predominantly chair with equatorial substituent | Restricted rotation around the C=C bond | The geometry of the double bond (E/Z) dictates the overall shape of the side chain. |

| Aromatic | Predominantly chair with equatorial substituent | Sterically hindered rotation near the phenyl group | The bulky phenyl group defines a specific spatial orientation. |

Structure-Property Relationships in this compound Analog Series (excluding prohibited properties)

The structural modifications introduced in the analog series are expected to lead to predictable changes in their physicochemical properties.

Lipophilicity:

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's affinity for a nonpolar environment.

Saturated Analog: This compound will have a baseline lipophilicity determined by its hydrocarbon content and the polar alcohol and amine functional groups.

Unsaturated Analog: The introduction of a double bond generally leads to a slight decrease in lipophilicity compared to the corresponding saturated analog. This is because the π-electrons of the double bond can engage in polar interactions.

Aromatic Analog: The addition of a phenyl group will significantly increase the lipophilicity of the molecule due to the large nonpolar surface area of the aromatic ring. nih.gov

Polarity and Spectroscopic Properties:

NMR Spectroscopy: In the ¹H NMR spectrum, the unsaturated analog will show characteristic signals for the vinylic protons in the region of δ 5-6 ppm. The aromatic analog will exhibit signals for the aromatic protons typically between δ 7-8 ppm. The chemical shifts of the protons on the carbon adjacent to the hydroxyl group and the protons on the piperidine ring may also show subtle differences across the series due to changes in the electronic environment and conformational preferences.

IR Spectroscopy: All three analogs will show a broad absorption band for the O-H stretch of the alcohol (around 3300 cm⁻¹) and a C-N stretching vibration for the piperidine. The unsaturated analog will also exhibit a C=C stretching absorption (around 1650 cm⁻¹), and the aromatic analog will show characteristic C=C stretching bands for the aromatic ring (around 1600 and 1450 cm⁻¹).

| Property | Saturated Analog | Unsaturated Analog | Aromatic Analog | Expected Trend |

| Lipophilicity (logP) | Baseline | Slightly lower | Significantly higher | Saturated < Unsaturated < Aromatic |

| Polarity | Baseline | Slightly higher | Lower | Aromatic < Saturated < Unsaturated |

| ¹H NMR (key signals) | Aliphatic protons | Vinylic protons (δ 5-6 ppm) | Aromatic protons (δ 7-8 ppm) | Distinctive signals for the modified hexyl chain. |

| IR (key absorptions) | O-H, C-N stretch | O-H, C-N, C=C stretch | O-H, C-N, C=C (aromatic) stretch | Characteristic absorptions corresponding to the functional groups. |

Advanced Analytical Techniques for Detection and Quantification of 6 Piperidin 4 Ylhexan 1 Ol

Chromatographic Separations of 6-Piperidin-4-ylhexan-1-ol

Chromatographic techniques are central to the separation and analysis of this compound from complex mixtures. The choice of method is dictated by the analyte's physicochemical properties and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS can be challenging due to the presence of polar hydroxyl and amine groups, which can lead to poor peak shape and thermal degradation. researchgate.net To overcome these challenges, chemical derivatization is often employed to increase volatility and thermal stability. sigmaaldrich.comphenomenex.blog

Method development would involve optimizing the inlet temperature, carrier gas flow rate, and the oven temperature program to achieve efficient separation. A typical GC-MS method for a derivatized analogue of this compound would likely utilize a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Transfer Line Temp | 280 °C |

This table presents a hypothetical set of parameters based on common practices for similar derivatized compounds and would require empirical validation for this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds like this compound. A significant challenge is the compound's lack of a strong UV-Vis chromophore, making detection by conventional UV-Vis detectors difficult. wiley.com To address this, alternative detection methods are necessary.

Charged Aerosol Detection (CAD): This universal detection method is not dependent on the optical properties of the analyte and provides a response proportional to the mass of the analyte. nih.govchromatographyonline.comchromatographyonline.com It is highly suitable for non-chromophoric compounds like this compound.

Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a mass-based detector that is useful for non-volatile analytes without a chromophore. nih.govlcms.czlabmanager.comresearchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, allowing for confident identification and quantification. alternative-therapies.comnih.gov

A reversed-phase C18 column would likely be a suitable stationary phase for the separation of this compound, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in LC-MS.

Table 2: Example HPLC Parameters for this compound Analysis

| Parameter | Condition |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) |

This table provides a representative set of HPLC conditions that would serve as a starting point for method development.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample and solvent volumes. wikipedia.org For a basic compound like this compound, which will be protonated at low pH, capillary zone electrophoresis (CZE) is a viable technique. The separation is based on the differential migration of ions in an electric field.

Method development would focus on optimizing the background electrolyte (BGE) composition, pH, and applied voltage. The use of additives to the BGE, such as cyclodextrins, can be explored to enhance selectivity, especially for chiral separations if different stereoisomers of the compound exist. nih.govmdpi.commtak.hu Detection can be achieved using a diode array detector (DAD) if a derivatization agent with a chromophore is used, or more effectively by coupling CE with mass spectrometry (CE-MS).

Advanced Sample Preparation Strategies for this compound Analysis

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte prior to instrumental analysis.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For this compound, which has both polar and non-polar characteristics, the choice of extraction solvent and the pH of the aqueous phase are crucial. By adjusting the pH to be basic, the piperidine (B6355638) nitrogen will be deprotonated, making the compound more soluble in an organic solvent. researchgate.netresearchgate.nettyextractor.comrsc.org

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte from a liquid sample. For this compound, a mixed-mode cation exchange sorbent could be effective. The piperidine moiety would be retained on the cation exchange group, while the hexanol chain would interact with a reversed-phase component. Elution would be achieved by using a solvent that disrupts both interactions, such as a basic methanolic solution.

Development of Chemical Derivatization Protocols for Enhanced Analytical Detection

Chemical derivatization is a key strategy to improve the analytical properties of this compound, particularly for GC-MS analysis and for enhancing detection in HPLC.

Silylation: This is a common derivatization technique for compounds containing active hydrogens, such as those in alcohols and amines. sigmaaldrich.comphenomenex.blognih.govresearchgate.netresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on both the alcohol and the secondary amine with trimethylsilyl (B98337) (TMS) groups. This derivatization increases the volatility and thermal stability of the molecule, making it more amenable to GC-MS analysis.

Acylation: Acylation with reagents such as pentafluorobenzoyl chloride can be used to derivatize the amine and alcohol groups. oup.com The resulting derivatives are often more volatile and can exhibit improved chromatographic behavior. Furthermore, the introduction of fluorinated groups can significantly enhance the sensitivity of detection by electron capture detection (ECD) in GC.

Table 3: Common Derivatization Reagents for Alcohol and Amine Functional Groups

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Analytical Advantage |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohol, Secondary Amine | Trimethylsilyl (TMS) ether and TMS amine | Increased volatility and thermal stability for GC-MS |

| Pentafluorobenzoyl Chloride | Alcohol, Secondary Amine | Pentafluorobenzoyl ester and amide | Improved chromatographic properties and enhanced ECD response |

| o-Phthaldialdehyde (OPA) with a chiral thiol | Primary and Secondary Amines (after conversion) | Fluorescent isoindole derivative | Enables sensitive fluorescence detection in HPLC |

This table summarizes potential derivatization strategies applicable to this compound.

Application of Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GCxGC)

Hyphenated techniques, which couple a separation technique with a powerful detection method, are indispensable for the comprehensive analysis of complex samples containing this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the quantification of compounds in complex matrices. researchgate.netnih.gov After chromatographic separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and subjected to two stages of mass analysis. The first stage selects the precursor ion of this compound, which is then fragmented. The second stage monitors specific product ions, providing a high degree of specificity and reducing chemical noise. This allows for very low limits of detection and quantification.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. nih.govazom.comchemistry-matters.comgcms.cz In this technique, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram that can resolve co-eluting peaks from the first dimension. When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC-TOFMS is a powerful tool for the non-targeted analysis of complex samples and can aid in the identification of unknown compounds, including potential isomers or degradation products of this compound.

Validation of Analytical Methods for this compound in Relevant Chemical and Research Matrices

The validation of analytical methods is a critical process in chemical research and development, ensuring that a specific method is suitable for its intended purpose. For the compound this compound, robust and reliable analytical methods are essential for its accurate detection and quantification in various matrices. Method validation provides documented evidence that the analytical procedure consistently produces a result that meets pre-determined acceptance criteria. The validation process encompasses a variety of performance characteristics, which are evaluated to ensure the method's reliability.